4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol
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Overview
Description
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol is an organic compound characterized by its unique structure, which includes two phenol groups connected by a diene-diyl linkage containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of the compound, also known as 4-[(1Z,11Z)-12-(4-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL, is hexavalent chromium (Cr (VI)) ions . These ions are a serious environmental pollutant and pose various health problems, including liver damage, pulmonary congestion, and carcinogenic effects .
Mode of Action
The compound interacts with its target through a process of adsorption . It is synthesized into a new resin and immobilized onto silica gel modified with 3-chloropropyltrimethoxy silane (CPTS). This modified structure, referred to as Si-TRA, is then used to adsorb Cr (VI) ions from aqueous solutions and industrial wastewater .
Biochemical Pathways
The compound affects the biochemical pathway of chromium bioaccumulation . By adsorbing Cr (VI) ions, it prevents these heavy metals from entering the water supply and accumulating in the bodies of humans and animals .
Pharmacokinetics
The study indicates that the compound’s effectiveness in adsorbing cr (vi) ions is influenced by factors such as concentration, temperature, amount of metal ions, contact time, and ph .
Result of Action
The result of the compound’s action is the successful removal of Cr (VI) ions from the samples of industrial wastewater . This reduces the level of chromium contamination in the water supply, thereby mitigating the associated health risks .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. These include the concentration of Cr (VI) ions , the temperature of the environment, the pH of the solution, and the contact time between the compound and the ions . The compound has been shown to be effective in both aqueous solutions and industrial wastewater vapor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and diene precursors.
Formation of the Diene-Diyl Linkage: The key step involves the formation of the diene-diyl linkage, which can be achieved through a series of condensation reactions. This often requires the use of catalysts and specific reaction conditions to ensure the correct configuration (1Z,11Z) is obtained.
Incorporation of Oxygen and Nitrogen Atoms:
Industrial Production Methods
In an industrial setting, the production of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process, ensuring consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification Processes: Implementing purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diene-diyl linkage can be reduced to a saturated chain using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Quinones.
Reduction Products: Saturated diene-diyl derivatives.
Substitution Products: Nitro- or halogen-substituted phenols.
Scientific Research Applications
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol has several scientific research applications:
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Polymer Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antioxidant Activity: Evaluated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine
Drug Development: Investigated as a scaffold for the development of new therapeutic agents due to its unique structure and reactivity.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Water Treatment: Employed in the removal of heavy metals from wastewater through adsorption processes.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-((1Z,11Z)-2,5,8,11-tetraazadodeca-1,8-diene-1,11-diyl)diphenol: Similar structure but with additional nitrogen atoms, leading to different reactivity and applications.
Bisphenol A: A well-known compound with two phenol groups, but lacking the diene-diyl linkage, resulting in different chemical properties.
Properties
IUPAC Name |
4-[2-[2-[2-[(4-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-19-5-1-17(2-6-19)15-21-9-11-25-13-14-26-12-10-22-16-18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZNLSDAFHCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCOCCOCCN=CC2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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